

# comparison of commercial 17-alpha-Hydroxyprogesterone ELISA kits

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## Compound of Interest

Compound Name: 17-Hydroxypregn-4-en-3-one

Cat. No.: B15082606

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A comprehensive analysis of commercially available 17-alpha-Hydroxyprogesterone (17-OHP) ELISA kits is essential for researchers, scientists, and drug development professionals to select the most suitable assay for their specific needs. This guide provides a detailed comparison of product performance based on manufacturers' specifications and includes relevant experimental protocols and pathway diagrams to aid in the decision-making process.

## Overview of 17-alpha-Hydroxyprogesterone

17-alpha-Hydroxyprogesterone (17-OHP) is a crucial endogenous steroid hormone synthesized primarily in the adrenal glands, gonads, and placenta. It serves as a key intermediate in the biosynthesis of glucocorticoids and sex steroids. Clinically, the measurement of 17-OHP levels is a vital tool for diagnosing and managing disorders such as congenital adrenal hyperplasia (CAH), which is most commonly caused by a deficiency in the enzyme 21-hydroxylase. In cases of 21-hydroxylase deficiency, 17-OHP accumulates in the body, and its elevated levels are a primary diagnostic marker.

## Comparison of Commercial 17-OHP ELISA Kits

The following table summarizes the performance characteristics of several commercially available 17-OHP ELISA kits. The data presented is based on information provided by the respective manufacturers.

Feature	Cloud-Clone Corp. (CEA454 Ge)	BioVendor (RUO)	DRG International (EIA-1292)	Invitrogen (EIA170HP)	Diagnostics Biochem Canada (CAN-E-4210)	Biomatik (EKU02011)
Assay Principle	Competitive Inhibition	Competitive ELISA	Competitive Binding	Competitive ELISA	Competitive Immunoassay	Competitive Inhibition
Sample Types	Serum, plasma, tissue homogenates, cell lysates, cell culture supernates, other biological fluids	Saliva	Serum	Fecal Extract, Plasma, Serum, Supernatant	Serum	Serum, plasma, tissue homogenates, cell lysates, cell culture supernates, other biological fluids
Detection Range	1.23-100 ng/mL	3.6 – 1000 pg/mL	0.034 – 20 ng/mL	24.69-6,000 pg/mL	0.15 - 20 ng/mL	1.23-100 ng/mL
Sensitivity	< 0.63 ng/mL	Not Specified	Not Specified	20.3 pg/mL	0.051 ng/mL	0.57 ng/mL
Intra-Assay Precision (CV%)	< 10%	Not Specified	Not Specified	6.6%	Not Specified	< 10%
Inter-Assay Precision (CV%)	< 12%	Not Specified	Not Specified	8%	Not Specified	< 12%

Assay Time	2 hours	Not Specified	Not Specified	1.5 hours	1 hour	2 hours
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## Cross-Reactivity Data

The specificity of an ELISA kit is crucial for accurate quantification of the target analyte. The following table details the cross-reactivity of various kits with other structurally related steroids.

Steroid	BioVendor	DRG International	Diagnostics Biochem Canada
17- $\alpha$ -OH Progesterone	100%	100%	100%
Progesterone	1.20%	Not Specified	1.7%
11-Desoxycortisol	1.40%	1.4%	< 0.25%
Estriol	< 0.01%	< 0.01%	Not Specified
Estradiol 17 $\beta$	< 0.01%	< 0.01%	Not Specified
Testosterone	< 0.01%	< 0.01%	Not Specified
Dihydrotestosterone	< 0.01%	< 0.01%	Not Specified
DOC	0.05%	0.05%	Not Specified
DHEA	< 0.01%	Not Specified	< 0.25%
DHEA-S	< 0.001%	Not Specified	< 0.25%
Cortisol	< 0.01%	Not Specified	< 0.25%
Corticosterone	< 0.05%	Not Specified	Not Specified
Aldosterone	< 0.01%	Not Specified	Not Specified
Androstenedione	< 0.01%	Not Specified	Not Specified
Prednisone	Not Specified	Not Specified	< 0.25%

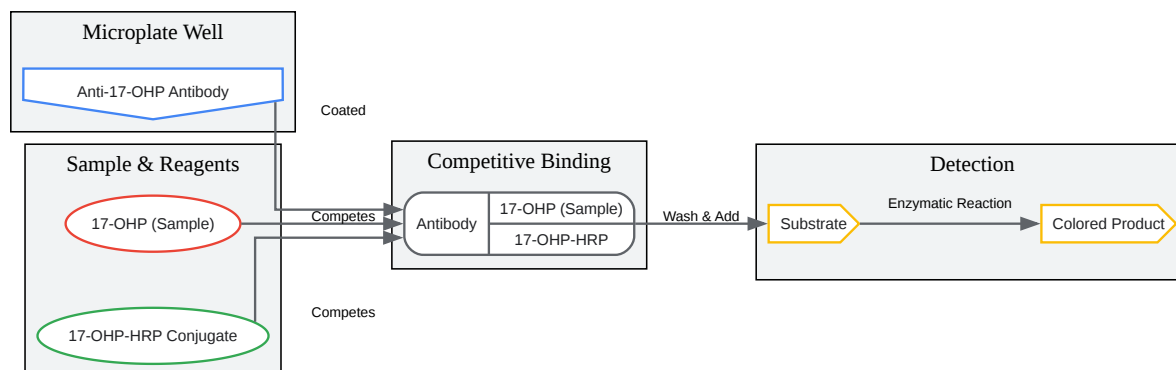
## Experimental Protocols

While specific protocols may vary slightly between manufacturers, the general workflow for a competitive 17-OHP ELISA is as follows. Users should always refer to the kit-specific manual for detailed instructions.

- **Preparation:** Bring all reagents and samples to room temperature. Prepare standards and samples at the required dilutions.
- **Binding:** Add a specific volume of standards, controls, and samples to the wells of the microplate pre-coated with an anti-17-OHP antibody.
- **Competition:** Add the 17-OHP-Horseradish Peroxidase (HRP) conjugate to each well. During incubation, the endogenous 17-OHP in the sample competes with the HRP-conjugated 17-OHP for binding to the limited number of antibody sites.
- **Washing:** After incubation, wash the wells to remove any unbound antigen and antigen-enzyme conjugate.
- **Substrate Addition:** Add a substrate solution (e.g., TMB) to each well. The HRP enzyme catalyzes the conversion of the substrate, resulting in a color change.
- **Stopping Reaction:** Stop the enzymatic reaction by adding a stop solution (e.g., dilute sulfuric acid).
- **Data Acquisition:** Read the absorbance of each well at a specific wavelength (typically 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the concentration of 17-OHP in the sample.
- **Analysis:** Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of 17-OHP in the samples by interpolating their absorbance values from the standard curve.

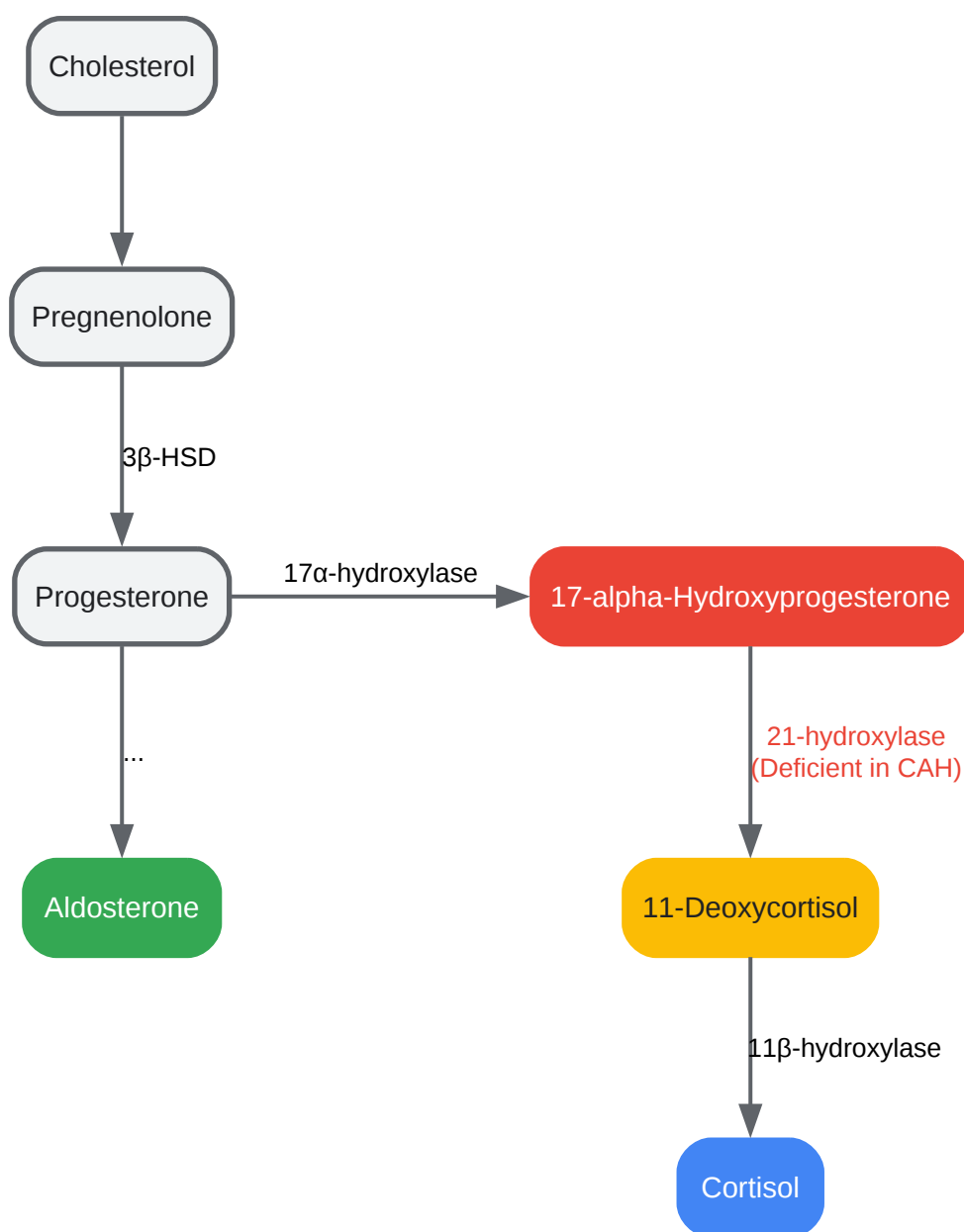
## Visualizing Key Processes

To further aid in the understanding of the experimental workflow and the biological context of 17-OHP, the following diagrams are provided.



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Caption: A diagram illustrating the competitive ELISA workflow for 17-OHP detection.



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Caption: Steroid biosynthesis pathway highlighting the role of 17-alpha-Hydroxyprogesterone.

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